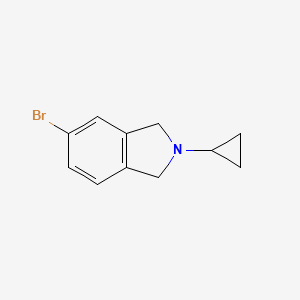

5-Bromo-2-cyclopropylisoindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-cyclopropylisoindoline is a chemical compound with the CAS Number: 1392147-82-8 . It has a molecular weight of 238.13 and its IUPAC name is 5-bromo-2-cyclopropylisoindoline . It appears as a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-cyclopropylisoindoline is1S/C11H12BrN/c12-10-2-1-8-6-13 (11-3-4-11)7-9 (8)5-10/h1-2,5,11H,3-4,6-7H2 . The InChI key is TVDFOHQZQBXSFX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

5-Bromo-2-cyclopropylisoindoline is a yellow to brown liquid . It has a molecular weight of 238.13 . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Synthesis and Functionalization

- The synthesis of 5-bromopyridyl-2-magnesium chloride, utilizing 5-bromo-2-iodopyridine, enables the creation of functionalized pyridine derivatives. This methodology contributes to the development of potent anticancer agents like Lonafarnib (Song et al., 2004).

Development of Heterocyclic Compounds

- Cyclopropane lactones and fused heterocyclic compounds are produced through reactions involving bromo and formylacrylic acid derivatives, contributing to advancements in heterocyclic chemistry (Farin˜a et al., 1987).

Catalysis and Compound Synthesis

- Copper(I)-catalysed synthesis of substituted 3-methyleneisoindolin-1-ones showcases the significance of 5-bromo-2-cyclopropylisoindoline in facilitating cross-coupling and heteroannulation in chemical synthesis (Gogoi et al., 2014).

Radical Cyclization and Natural Product Synthesis

- Radical cyclization of 1-(2'-bromobenzyl)isoquinolines results in the formation of complex compounds like aporphines, illustrating the compound's role in the synthesis of natural products (Orito et al., 2000).

Bioreductive Activation in Prodrug Systems

- The 2-nitroimidazol-5-ylmethyl unit, reacting with 5-bromoisoquinolin-1-one, shows potential in developing prodrug systems for targeted drug delivery, particularly to hypoxic tissues (Parveen et al., 1999).

Enantioselective Cyclopropanations

- 2-Aryl-5,5-bisoxazolin-2-yl[1,3]dioxanes, synthesized from compounds like 5-bromo-2-cyclopropylisoindoline, are used in copper-catalyzed asymmetric cyclopropanation, demonstrating the compound's role in stereoselective synthesis (Knight & Belcher, 2005).

Antibacterial Quinolones Synthesis

- Palladium-catalyzed cross-coupling reactions involving 5-bromoisoindolin-1-one derivatives lead to the synthesis of quinolones with significant antibacterial activity, highlighting the medical application of the compound (Hayashi et al., 2002).

Vinyl Bromide Couplings

- Copper-catalyzed intramolecular O-vinylation involving γ-bromohomoallylic alcohols, related to the compound, is significant in the study of cyclization modes and the synthesis of methyleneoxetanes (Fang & Li, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-cyclopropyl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDFOHQZQBXSFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)

![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)